2-(Piperidin-3-ylmethyl)pyrimidine 2-(Piperidin-3-ylmethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1063734-07-5
VCID: VC5880941
InChI: InChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2
SMILES: C1CC(CNC1)CC2=NC=CC=N2
Molecular Formula: C10H15N3
Molecular Weight: 177.251

2-(Piperidin-3-ylmethyl)pyrimidine

CAS No.: 1063734-07-5

Cat. No.: VC5880941

Molecular Formula: C10H15N3

Molecular Weight: 177.251

* For research use only. Not for human or veterinary use.

2-(Piperidin-3-ylmethyl)pyrimidine - 1063734-07-5

Specification

CAS No. 1063734-07-5
Molecular Formula C10H15N3
Molecular Weight 177.251
IUPAC Name 2-(piperidin-3-ylmethyl)pyrimidine
Standard InChI InChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2
Standard InChI Key UPRVDXUSSMRSEP-UHFFFAOYSA-N
SMILES C1CC(CNC1)CC2=NC=CC=N2

Introduction

2-(Piperidin-3-ylmethyl)pyrimidine is a chemical compound that has garnered attention in pharmaceutical and chemical research due to its unique structure and potential applications. This compound is often used as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Synthesis and Preparation

The synthesis of 2-(Piperidin-3-ylmethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine-based compounds. The specific synthesis route can vary depending on the starting materials and desired conditions, often involving nucleophilic substitution or alkylation reactions.

Pyrimidine Derivatives

Compound TypeBiological ActivityReference
Pyrido[3,4-d]pyrimidinesAnticancer agents, selective against certain cancer cell lines
Pyrimidin-2(1H)-one derivativesAnti-inflammatory and antiviral activities
2-PyrazolylpyrimidinonesAntitubercular activity, bactericidal against Mycobacterium tuberculosis

Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological activities, including analgesic and sedative effects. Compounds like 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown significant analgesic activity .

Future Directions

Future research should focus on synthesizing derivatives of 2-(Piperidin-3-ylmethyl)pyrimidine and evaluating their biological activities. This could involve modifying the piperidine or pyrimidine moieties to enhance specific pharmacological effects.

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